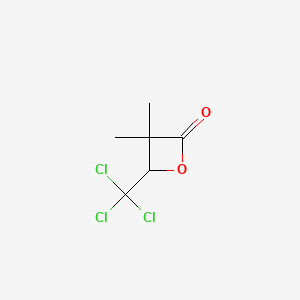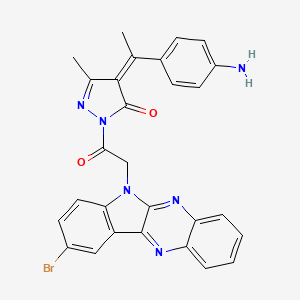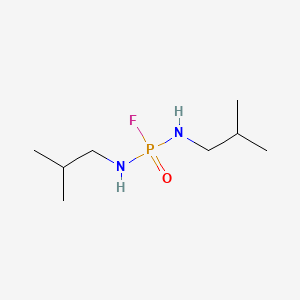
Phosphorodiamidic fluoride, N,N'-bis(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, also known as Mipafox, is an organophosphorus compound with the molecular formula C6H16FN2OP. This compound is known for its use as an insecticide and acaricide. It is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system.
準備方法
Synthetic Routes and Reaction Conditions
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, can be synthesized through the reaction of phosphorus oxychloride with isopropylamine in the presence of a fluoride source. The reaction typically involves the following steps:
Reaction of Phosphorus Oxychloride with Isopropylamine: Phosphorus oxychloride (POCl3) is reacted with isopropylamine (C3H9N) to form N,N’-bis(2-methylpropyl)phosphorodiamidic chloride.
Fluorination: The resulting phosphorodiamidic chloride is then treated with a fluoride source, such as hydrogen fluoride (HF) or sodium fluoride (NaF), to replace the chloride ions with fluoride ions, yielding phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-.
Industrial Production Methods
Industrial production of phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives and amines.
Oxidation: It can be oxidized to form phosphorodiamidic oxide derivatives.
Substitution: The fluoride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidation: Requires oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Involves nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Hydrolysis: Produces phosphoric acid derivatives and isopropylamine.
Oxidation: Yields phosphorodiamidic oxide derivatives.
Substitution: Results in the formation of substituted phosphorodiamidic compounds.
科学的研究の応用
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, has several scientific research applications:
Biology: Studied for its effects on acetylcholinesterase inhibition, which is crucial for understanding its toxicity and potential therapeutic applications.
Medicine: Investigated for its potential use in developing treatments for diseases involving acetylcholinesterase dysfunction.
Industry: Employed as an insecticide and acaricide due to its ability to inhibit acetylcholinesterase in pests.
作用機序
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, exerts its effects primarily through the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the nervous system, which can be toxic to insects and other pests.
類似化合物との比較
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, can be compared with other similar organophosphorus compounds:
Phosphorodiamidic fluoride, N,N’-diisopropyl-: Similar in structure but with different alkyl groups, leading to variations in reactivity and potency.
Phosphorodiamidic fluoride, N,N’-dibutyl-: Another analog with different alkyl groups, affecting its physical and chemical properties.
Phosphorodiamidic fluoride, N,N’-diethyl-: Differing alkyl groups result in distinct biological activities and applications.
The uniqueness of phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, lies in its specific alkyl groups, which influence its reactivity, potency, and applications in various fields.
特性
CAS番号 |
7761-57-1 |
|---|---|
分子式 |
C8H20FN2OP |
分子量 |
210.23 g/mol |
IUPAC名 |
N-[fluoro-(2-methylpropylamino)phosphoryl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H20FN2OP/c1-7(2)5-10-13(9,12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12) |
InChIキー |
NGMRGLSKLYURME-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNP(=O)(NCC(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


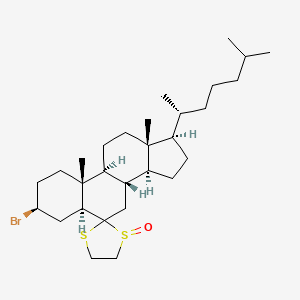
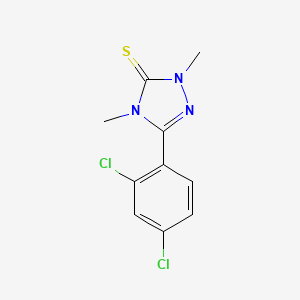
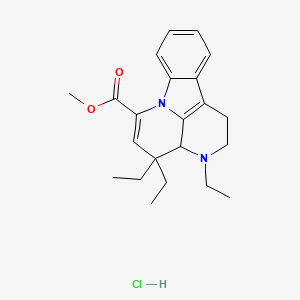

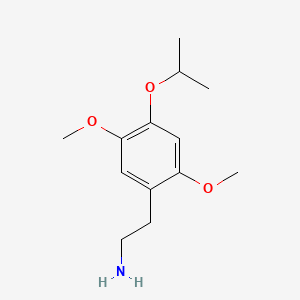
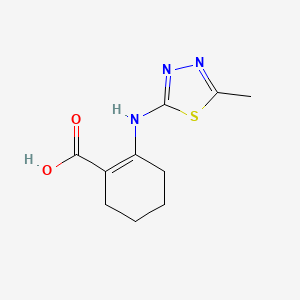
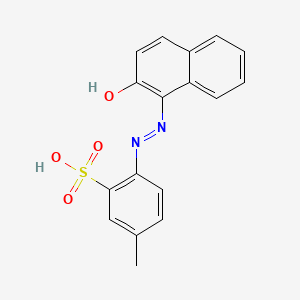
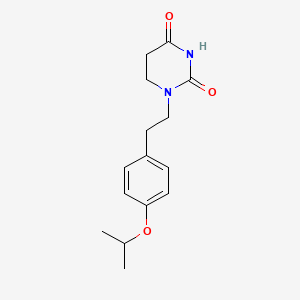

![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate](/img/structure/B15186796.png)
![(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B15186802.png)
![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)
